molecular formula C10H11N3O B3004472 6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine CAS No. 1341294-33-4

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine

Cat. No.: B3004472
CAS No.: 1341294-33-4
M. Wt: 189.218
InChI Key: DYWPMVYXISWASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(furan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis and antimicrobial activity of various pyrimidine derivatives, emphasizing the potential biological applications of these compounds (Ravindra et al., 2008).

Antiviral Evaluation of Furopyrimidine Nucleosides

The synthesis of new furo[2,3-d]pyrimidin-2(3H)-one derivatives has been explored, with evaluations of their inhibition levels against various viruses and cancer cell lines, demonstrating the potential pharmaceutical applications of these compounds (Robins et al., 2007).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antimicrobial potential, indicating the scope of these compounds in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).

Synthesis of Biologically Active Compounds

The synthesis of new compounds containing pyrimidine fragments has been achieved, with some demonstrating plant growth regulatory activity. This research underlines the significance of these compounds in agricultural science (Pivazyan et al., 2019).

Anti-tubercular Evaluation

Novel pyrimidine derivatives have been synthesized and evaluated for their effectiveness against tuberculosis. This showcases the importance of these compounds in the treatment of infectious diseases (Vavaiya et al., 2022).

Amplification of Phleomycin

Pyrimidin-4(3H)-ones with various substituents have been studied for their activity as amplifiers of phleomycin against Escherichia coli, highlighting their potential use in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Microwave Irradiation in Synthesis

A novel method using microwave irradiation for the efficient synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives has been developed, showcasing advancements in chemical synthesis techniques (Han et al., 2010).

Novel Rearrangement of Imidazoles

A unique rearrangement of 6-Ethyl-2,4-bis(1H-imidazol-1-yl)pyrimidin-5-amine was observed, indicating the potential for discovering new chemical reactions involving pyrimidine derivatives (Lampe et al., 1994).

Iminophosphorane in Synthesis

The use of iminophosphorane in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones illustrates the versatility of pyrimidine derivatives in chemical synthesis (Sun et al., 2010).

Synthesis of New Heterocyclic Systems

The synthesis of novel heterocyclic systems based on pyrimidine derivatives highlights the ongoing exploration of new compounds in medicinal chemistry (Hassan, 2000).

Properties

IUPAC Name

6-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWPMVYXISWASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=COC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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